5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a cyclopropyl group, a benzonitrile moiety, and a dioxaborolane ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of a cyclopropyl-substituted benzonitrile with a dioxaborolane derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the benzonitrile derivative is reacted with a boronic acid or ester under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
Major products formed from these reactions include boronic acids, amines, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which 5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, allows for facile cross-coupling reactions, making it a valuable intermediate in organic synthesis. Molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure with a thiazole ring instead of a benzonitrile moiety.
tert-butyl 5-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-oxazine-4-carboxylate: Contains an oxazine ring and a carboxylate group.
N-Cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Features a benzamide group instead of a benzonitrile.
Uniqueness
The uniqueness of 5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its combination of a cyclopropyl group, a benzonitrile moiety, and a dioxaborolane ring, which imparts distinct reactivity and versatility in various chemical transformations .
Properties
Molecular Formula |
C16H20BNO2 |
---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
5-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-7-12(11-5-6-11)9-13(14)10-18/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
DSYKJDCTVHQYHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)C#N |
Origin of Product |
United States |
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